molecular formula C7H5ClN2O2 B1618576 2-Benzoxazolinone, 6-amino-5-chloro- CAS No. 64037-30-5

2-Benzoxazolinone, 6-amino-5-chloro-

Cat. No.: B1618576
CAS No.: 64037-30-5
M. Wt: 184.58 g/mol
InChI Key: XGYICSXQOIEICF-UHFFFAOYSA-N
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Description

2-Benzoxazolinone, 6-amino-5-chloro- is a heterocyclic organic compound that belongs to the benzoxazolinone family This compound is characterized by the presence of an amino group at the 6th position and a chlorine atom at the 5th position on the benzoxazolinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Benzoxazolinone, 6-amino-5-chloro- can be achieved through several methods. One common approach involves the Hofmann rearrangement of salicylamide using trichloroisocyanuric acid as the chlorinating agent . This method allows for the continuous-flow preparation of the compound, optimizing the reaction conditions to avoid solid accumulation and produce high yields of the desired product.

. This process can be carried out under batch conditions using trichloroisocyanuric acid as the chlorinating agent.

Industrial Production Methods

In industrial settings, the production of 2-Benzoxazolinone, 6-amino-5-chloro- typically involves large-scale synthesis using the aforementioned methods. The continuous-flow Hofmann rearrangement is particularly advantageous for industrial production due to its efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-Benzoxazolinone, 6-amino-5-chloro- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups on the benzoxazolinone ring.

    Substitution: The chlorine atom at the 5th position can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like sodium hydroxide and various halogenating agents can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield various oxidized derivatives, while substitution reactions can produce a wide range of substituted benzoxazolinone compounds .

Scientific Research Applications

Pharmaceutical Development

Key Applications:

  • Anticancer Agents: Research indicates that derivatives of 2-benzoxazolinone can induce apoptosis in cancer cell lines by inhibiting specific signaling pathways. For instance, studies have shown that the compound downregulates anti-apoptotic proteins and upregulates pro-apoptotic factors, leading to cell cycle arrest and death .
  • Anti-inflammatory Agents: The compound has been investigated for its potential to selectively inhibit cyclooxygenase-2 (COX-2), a target for reducing inflammation without causing gastrointestinal side effects. In vivo studies demonstrated significant analgesic and anti-inflammatory activities .

Case Study:
A study highlighted the synthesis of various benzoxazolinone derivatives, which were tested for their anticancer properties against different cancer cell lines. The findings indicated that specific modifications at the 6th position enhanced biological activity, showcasing the compound's potential as a lead for new therapeutic agents .

Agricultural Chemistry

Key Applications:

  • Herbicides and Pesticides: 2-Benzoxazolinone derivatives are utilized in developing agrochemicals designed to enhance crop protection. The compound acts as a precursor in synthesizing herbicides and insecticides that target specific metabolic pathways in plants .

Data Table: Antimicrobial Activity of Benzoxazolinone Derivatives

Bacterial StrainMinimum Inhibitory Concentration (MIC) (µg/ml)Activity Level
Escherichia coli15High
Staphylococcus aureus25Moderate
Salmonella Enteritidis30Low

This table illustrates the antibacterial efficacy of benzoxazolinone derivatives, indicating their potential utility in agricultural applications to combat plant pathogens .

Analytical Chemistry

Key Applications:

  • Reagents for Metal Ion Detection: The compound is employed as a reagent for detecting and quantifying metal ions in environmental samples. Its ability to form complexes with metal ions enhances the accuracy of analytical methods used in environmental monitoring .

Material Science

Key Applications:

  • Polymers and Coatings: 2-Benzoxazolinone is used in developing polymers that exhibit enhanced thermal stability and resistance to degradation. Its incorporation into materials can improve their performance characteristics, making them suitable for various industrial applications .

Biochemical Research

Key Applications:

  • Enzyme Inhibition Studies: The compound is utilized in research focused on enzyme inhibition, which aids in understanding various biological processes and identifying potential therapeutic targets. Its structural features allow it to interact with specific enzymes involved in critical metabolic pathways .

Mechanism of Action

The mechanism of action of 2-Benzoxazolinone, 6-amino-5-chloro- involves its interaction with specific molecular targets and pathways. For instance, it can inhibit the degranulation of mast cells, preventing the release of histamine and other inflammatory mediators . This action is particularly relevant in its potential use as an anti-inflammatory and muscle relaxant agent.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Benzoxazolinone, 6-amino-5-chloro- is unique due to the presence of both the amino and chloro substituents, which confer distinct chemical and biological properties

Biological Activity

2-Benzoxazolinone, 6-amino-5-chloro- (also known as 5-chloro-2-oxo-2,3-dihydro-1,3-benzoxazole-6-sulfonyl chloride) is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound, summarizing key findings from various studies.

  • Molecular Formula : C7H6ClN3O
  • CAS Number : 64037-30-5

Antimicrobial Activity

Research indicates that derivatives of benzoxazolinone exhibit significant antimicrobial properties. In a study evaluating various synthesized benzoxazolinone compounds, it was found that certain derivatives demonstrated potent antibacterial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined for several strains:

Bacterial Strain MIC (µg/ml) Activity Level
Escherichia coli15High
Bacillus subtilis20Moderate
Staphylococcus aureus25Moderate
Salmonella Enteritidis30Low

These results suggest that the compound may serve as a lead for developing new antibacterial agents, especially considering the rise of antibiotic resistance in clinical settings .

Anticancer Activity

The anticancer potential of 2-benzoxazolinone derivatives has also been investigated. A specific study highlighted the compound's ability to induce apoptosis in cancer cell lines through the inhibition of specific signaling pathways. The mechanism involves the downregulation of anti-apoptotic proteins and upregulation of pro-apoptotic factors, leading to cell cycle arrest and subsequent cell death.

The biological activity of 2-benzoxazolinone, 6-amino-5-chloro- is attributed to its interaction with various molecular targets. It has been shown to inhibit certain enzymes involved in bacterial cell wall synthesis and cancer cell proliferation. The compound's structural features allow it to act as a nucleophile, participating in reactions that disrupt critical biological processes.

Study on Antimicrobial Effects

A comprehensive study conducted on the antimicrobial effects of benzoxazolinone derivatives revealed that modifications at the 6th position significantly enhanced antibacterial activity. The study utilized both in vitro and in vivo models to assess efficacy, demonstrating that compounds with chlorinated substitutions exhibited greater potency against resistant strains .

Study on Anticancer Properties

In another notable study, researchers explored the anticancer properties of benzoxazolinone derivatives against various cancer cell lines. The findings indicated that these compounds could effectively inhibit tumor growth in xenograft models, showcasing their potential as therapeutic agents in oncology.

Properties

IUPAC Name

6-amino-5-chloro-3H-1,3-benzoxazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClN2O2/c8-3-1-5-6(2-4(3)9)12-7(11)10-5/h1-2H,9H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGYICSXQOIEICF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC2=C1OC(=O)N2)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00214049
Record name 2-Benzoxazolinone, 6-amino-5-chloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00214049
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64037-30-5
Record name 2-Benzoxazolinone, 6-amino-5-chloro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064037305
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC355400
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=355400
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Benzoxazolinone, 6-amino-5-chloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00214049
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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